

In-Depth Technical Guide: Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-hydroxy-2-naphthoate

Cat. No.: B098014

[Get Quote](#)

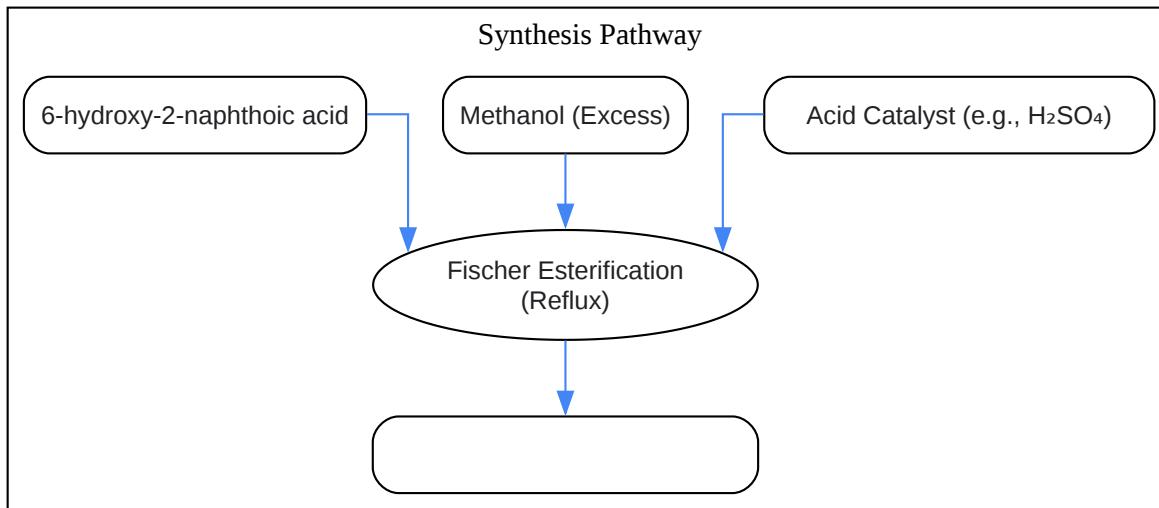
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-2-naphthoate, with the CAS number 17295-11-3, is an organic compound belonging to the class of naphthoic acid derivatives. It is characterized by a naphthalene core structure substituted with a hydroxyl group at the 6-position and a methyl ester at the 2-position. This compound serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry due to the known biological activities of related naphthoic acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential biological activities with associated experimental methodologies, and a list of suppliers.

Chemical and Physical Properties

The fundamental properties of **Methyl 6-hydroxy-2-naphthoate** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.


Property	Value	Source(s)
CAS Number	17295-11-3	[1]
Molecular Formula	C ₁₂ H ₁₀ O ₃	[2]
Molecular Weight	202.21 g/mol	[2]
IUPAC Name	methyl 6-hydroxynaphthalene-2-carboxylate	[2]
Synonyms	6-Hydroxy-2-naphthoic acid methyl ester, Methyl 6-hydroxynaphthalene-2-carboxylate	[1]
Appearance	White to almost white powder/crystal	[1]
Melting Point	169.0 to 173.0 °C	[1]
Purity	>98.0% (GC)	[1]
InChI	InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3	[3]
SMILES	COC(=O)c1ccc2cc(ccc2c1)O	[3]

Spectral Data:

- ¹H NMR Spectrum: Available from chemical databases.[\[2\]](#)[\[3\]](#)

Synthesis of Methyl 6-hydroxy-2-naphthoate

The synthesis of **Methyl 6-hydroxy-2-naphthoate** is typically achieved through the esterification of its corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid. A common and well-established method for this transformation is the Fischer esterification.

[Click to download full resolution via product page](#)

A diagram illustrating the Fischer esterification synthesis of **Methyl 6-hydroxy-2-naphthoate**.

Experimental Protocol: Fischer Esterification

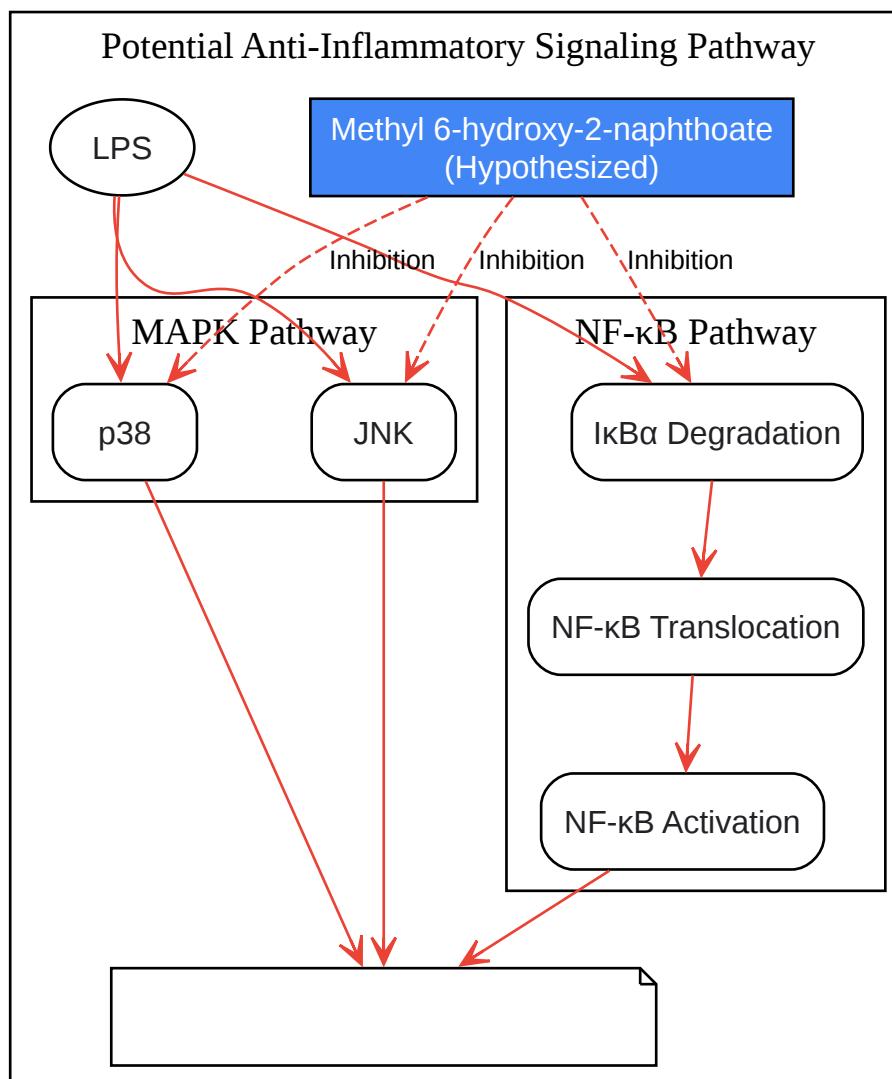
This protocol describes a general procedure for the synthesis of **Methyl 6-hydroxy-2-naphthoate** from 6-hydroxy-2-naphthoic acid.

Materials:

- 6-hydroxy-2-naphthoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium chloride ($NaCl$) solution (brine)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

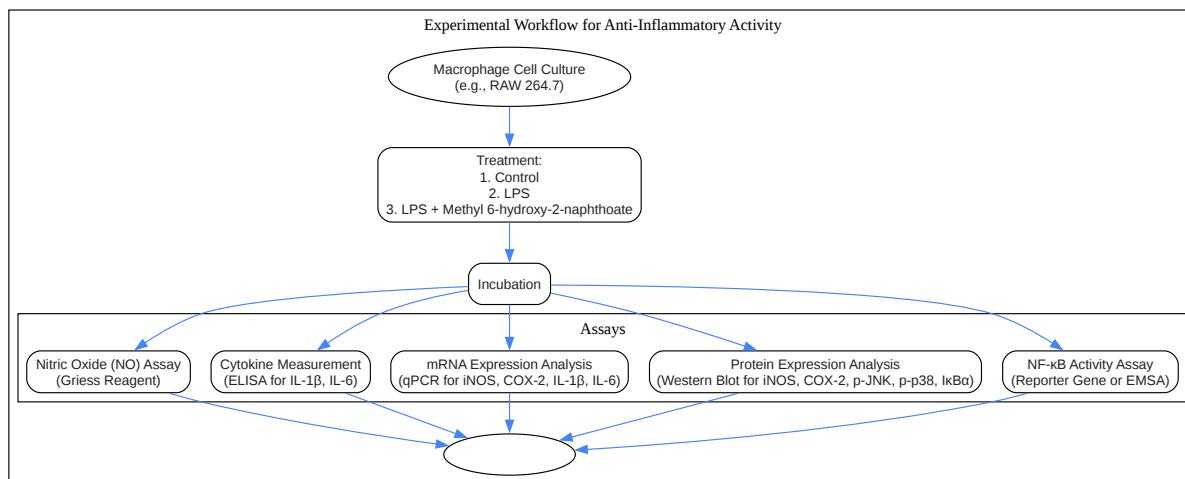

- Reaction Setup: In a round-bottomed flask, dissolve 6-hydroxy-2-naphthoic acid in an excess of methanol.[\[4\]](#)
- Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[\[4\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 45 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[\[4\]](#)[\[5\]](#)
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.[\[4\]](#)
- Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired ester.[\[4\]](#)
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution), and finally with brine.[\[4\]](#)[\[5\]](#)
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[5\]](#)

- Solvent Removal: Filter off the drying agent and remove the dichloromethane by simple distillation.[4]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure **Methyl 6-hydroxy-2-naphthoate**.

Potential Biological Activity and Signaling Pathways

While direct biological studies on **Methyl 6-hydroxy-2-naphthoate** are not extensively reported, research on structurally similar naphthoic acid derivatives provides valuable insights into its potential therapeutic applications, particularly in the context of inflammation.

A closely related isomer, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to exhibit significant anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[6] The proposed mechanism of action involves the suppression of key signaling pathways: Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and p38 Mitogen-Activated Protein Kinases (MAPK).[6] Given the structural similarity, it is plausible that **Methyl 6-hydroxy-2-naphthoate** could exhibit similar inhibitory effects on these pro-inflammatory pathways.



[Click to download full resolution via product page](#)

A diagram of the potential anti-inflammatory mechanism of **Methyl 6-hydroxy-2-naphthoate**.

Experimental Protocols for Biological Activity Assessment

The following are examples of experimental protocols that can be employed to investigate the anti-inflammatory effects of **Methyl 6-hydroxy-2-naphthoate**, based on methodologies used for similar compounds.[6]

[Click to download full resolution via product page](#)

A workflow diagram for assessing the anti-inflammatory activity of the compound.

4.1.1. Cell Culture and Treatment

- Murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
- Cells are then treated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of **Methyl 6-hydroxy-2-naphthoate**.

4.1.2. Nitric Oxide (NO) Production Assay

- The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the compound indicates an inhibitory effect on NO production.[6]

4.1.3. Cytokine Measurement (ELISA)

- The levels of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

4.1.4. Gene Expression Analysis (Real-Time PCR)

- The mRNA expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1 β , and IL-6 are determined by real-time polymerase chain reaction (RT-PCR).[6]

4.1.5. Protein Expression Analysis (Western Blotting)

- The protein levels of iNOS, COX-2, and key signaling proteins in the MAPK and NF- κ B pathways (e.g., phosphorylated JNK, phosphorylated p38, and I κ B- α) are analyzed by Western blotting to determine the compound's effect on their expression and activation.[6]

4.1.6. NF- κ B Activity Assays

- NF- κ B DNA-binding activity can be assessed by methods such as the electrophoretic mobility shift assay (EMSA).
- NF- κ B transcriptional activity can be measured using a reporter gene assay.[6]

Suppliers

Methyl 6-hydroxy-2-naphthoate is available from various chemical suppliers, typically for research and development purposes. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table of Suppliers:

Supplier	Purity
Simson Pharma Limited	High Quality, with Certificate of Analysis
Tokyo Chemical Industry (TCI)	>98.0% (GC)
BLD Pharm	-
Fisher Scientific	98.0+%
CP Lab Safety	min 98% (GC)

Conclusion

Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3) is a well-characterized naphthoic acid derivative with established physical and chemical properties. Its synthesis via Fischer esterification is a straightforward and scalable process. Based on the biological activity of structurally related compounds, **Methyl 6-hydroxy-2-naphthoate** presents itself as a promising candidate for further investigation as a potential anti-inflammatory agent, likely acting through the modulation of the NF- κ B and MAPK signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-Hydroxy-2-naphthoate | 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR spectrum [chemicalbook.com]
- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098014#cas-number-17295-11-3-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com